molecular formula C11H8ClNO2 B1404031 Methyl 3-chloroisoquinoline-4-carboxylate CAS No. 1260642-58-7

Methyl 3-chloroisoquinoline-4-carboxylate

Cat. No. B1404031
CAS RN: 1260642-58-7
M. Wt: 221.64 g/mol
InChI Key: DCQIYLQWJRJJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloroisoquinoline-4-carboxylate (MCIQ) is an organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug development. This compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. MCIQ is also known to have a variety of biochemical and physiological effects on the body.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

“Methyl 3-chloroisoquinoline-4-carboxylate” serves as a key intermediate in the synthesis of quinoline derivatives, which are prominent in medicinal chemistry due to their anticancer properties. Quinoline compounds have been identified as potent inhibitors of various cancer cell lines, and their structural modification through the introduction of different substituents can enhance their efficacy .

Pharmacology: Anti-Inflammatory Drugs

The quinoline scaffold is integral to the development of anti-inflammatory drugs. The chloroisoquinoline moiety, in particular, is valuable for its bioactivity. Researchers are exploring the use of “Methyl 3-chloroisoquinoline-4-carboxylate” in synthesizing novel compounds with improved anti-inflammatory responses .

Antimicrobial Research: Antibacterial and Antifungal Applications

In the realm of antimicrobial research, “Methyl 3-chloroisoquinoline-4-carboxylate” is utilized to create derivatives with potent antibacterial and antifungal activities. These derivatives are crucial in addressing the growing concern of antibiotic resistance .

Organic Synthesis: Building Blocks for Complex Molecules

This compound is a versatile building block in organic synthesis. It is used to construct complex molecules with diverse biological activities. Its reactivity allows for the formation of various functional groups, expanding the possibilities for new synthetic routes .

Material Science: Organic Electronic Materials

The electronic properties of quinoline derivatives make them suitable for use in organic electronic materials. “Methyl 3-chloroisoquinoline-4-carboxylate” can be modified to produce materials with specific conductive properties, useful in the development of organic semiconductors .

Green Chemistry: Sustainable Chemical Processes

The synthesis of quinoline derivatives, including those derived from “Methyl 3-chloroisoquinoline-4-carboxylate,” is being optimized for greener and more sustainable chemical processes. This includes the use of eco-friendly catalysts and solvent-free conditions to minimize environmental impact .

properties

IUPAC Name

methyl 3-chloroisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQIYLQWJRJJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857567
Record name Methyl 3-chloroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloroisoquinoline-4-carboxylate

CAS RN

1260642-58-7
Record name Methyl 3-chloroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloroisoquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloroisoquinoline-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-chloroisoquinoline-4-carboxylate
Reactant of Route 4
Methyl 3-chloroisoquinoline-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-chloroisoquinoline-4-carboxylate
Reactant of Route 6
Methyl 3-chloroisoquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.